molecular formula C17H15ClN2O4S B510156 N-(3-chloro-2-methylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide CAS No. 663167-88-2

N-(3-chloro-2-methylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide

Cat. No.: B510156
CAS No.: 663167-88-2
M. Wt: 378.8g/mol
InChI Key: QESBIOAOOVSXIS-UHFFFAOYSA-N
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Description

This compound belongs to a class of propanamide derivatives featuring a 1,2-benzisothiazol-3-one 1,1-dioxide moiety linked via a three-carbon chain. The core structure includes a benzisothiazole ring system substituted with a sulfone (1,1-dioxide) and a ketone (3-oxo group). The amide nitrogen is substituted with a 3-chloro-2-methylphenyl group, which confers steric and electronic effects that influence solubility, metabolic stability, and target binding .

For instance, acetaminophen analogs containing this moiety exhibit reduced hepatotoxicity by favoring hydrolysis to hydrophilic metabolites rather than forming toxic quinone intermediates .

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4S/c1-11-13(18)6-4-7-14(11)19-16(21)9-10-20-17(22)12-5-2-3-8-15(12)25(20,23)24/h2-8H,9-10H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QESBIOAOOVSXIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-2-methylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, including structure-activity relationships (SAR), biological assays, and case studies that highlight its efficacy.

Chemical Structure and Properties

The compound's molecular formula is C17H15ClN2O4SC_{17}H_{15}ClN_{2}O_{4}S, with a molecular weight of approximately 378.83 g/mol. The structure features a benzisothiazole moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of benzisothiazole often exhibit significant antibacterial and antifungal properties. For instance, a study on related compounds demonstrated selective activity against Gram-positive bacteria such as Bacillus subtilis while showing less efficacy against Gram-negative strains like Escherichia coli . The minimal inhibitory concentrations (MICs) for active compounds were notably high, suggesting a need for structural optimization to enhance activity.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMIC (µg/mL)
Compound AB. subtilis50
Compound BE. coli>100
Compound CC. albicans25

Anticancer Potential

The cytotoxic effects of benzisothiazole derivatives have been explored in various cancer cell lines. The compound has shown promise in selectively targeting cancer cells while sparing normal cells, indicating a favorable therapeutic index. Notably, studies have reported that certain derivatives exhibit higher toxicity towards breast cancer cells (MCF-7) compared to normal fibroblasts .

Table 2: Cytotoxicity Profiles in Cancer Cell Lines

Cell LineIC50 (µM)Selectivity Index
MCF-7105
A549154
HepG2203

The mechanism by which this compound exerts its biological effects may involve the inhibition of crucial cellular processes in pathogens and cancer cells. For instance, the presence of the dioxido group is believed to contribute to its reactivity and interaction with biomolecules, potentially leading to apoptosis in cancer cells and disruption of microbial cell integrity .

Case Studies

  • Antibacterial Efficacy : In a controlled study examining the antibacterial properties of related benzisothiazole derivatives, it was found that modifications at the phenyl ring significantly affected antibacterial potency. Compounds with electron-donating groups exhibited enhanced activity against specific strains .
  • Cytotoxicity Assessment : A comprehensive study on the cytotoxic effects of various benzisothiazole derivatives revealed that those with specific substitutions on the benzene ring had improved selectivity towards cancer cells while minimizing toxicity to normal tissues .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights key analogs and their substituents, molecular formulas, and distinguishing features:

Compound Name (Substituent on Amide Nitrogen) Molecular Formula Key Features References
N-Isobutyl-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide C₁₄H₁₈N₂O₄S Branched aliphatic chain enhances lipophilicity; potential for improved membrane permeability
N-(2-Ethylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide C₁₇H₁₆N₂O₄S Shorter acetamide linker; ethyl group increases steric hindrance
N-(3-Methoxyphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide C₁₇H₁₅N₂O₅S Methoxy group enhances electron density; may improve solubility via polar interactions
N-(2,4-Dimethoxyphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide C₁₈H₁₇N₂O₆S Dual methoxy groups further increase polarity; potential CNS activity due to balanced lipophilicity
N-(3-Bromophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide C₁₅H₁₀BrN₂O₄S Bromine substituent introduces halogen bonding; may enhance target affinity
N-(2-Trifluoromethylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide C₁₈H₁₄F₃N₂O₄S Trifluoromethyl group improves metabolic stability and bioavailability

Pharmacological and Metabolic Differences

  • Metabolic Stability: Analogs with electron-withdrawing groups (e.g., trifluoromethyl ) or hydrophilic substituents (e.g., methoxy ) exhibit reduced oxidative metabolism, favoring hydrolysis pathways. This mimics the reduced hepatotoxicity observed in acetaminophen analogs with the benzisothiazol moiety .
  • Antimicrobial Activity : Dithiocarbamate derivatives of 1,2-benzisothiazol-3-one 1,1-dioxide show anti-tubercular activity (MIC 0.78 μg/mL), though the target compound’s activity remains uncharacterized .

Key Findings and Implications

  • Reduced Toxicity: The 1,2-benzisothiazol-3-one 1,1-dioxide group mitigates hepatotoxicity by diverting metabolism toward hydrolysis, a critical advantage over traditional analgesics like acetaminophen .
  • Structural Optimization : Substituents on the amide nitrogen (e.g., trifluoromethyl, methoxy) fine-tune solubility, target engagement, and pharmacokinetics. For example, the 3-chloro-2-methylphenyl group in the target compound likely balances lipophilicity and steric effects for optimal bioavailability.
  • Future Directions : Further studies should explore the target compound’s biological activity, particularly in pain management or anti-inflammatory models, given the pharmacological promise of its structural analogs.

Preparation Methods

Chlorination of 1,2-Benzisothiazolin-3-One

The benzisothiazole ring system is synthesized from 1,2-benzisothiazolin-3-one, a commercially available precursor. Chlorination at the 3-position is achieved using bis(trichloromethyl) carbonate (triphosgene) under catalytic conditions. For example, heating 1,2-benzisothiazolin-3-one with triphosgene in chlorobenzene at 80–85°C for 3–5 hours yields 3-chloro-1,2-benzisothiazole. Tetramethylguanidine is often employed as a catalyst to enhance reactivity, with yields reaching 77–86.7% after vacuum distillation.

Oxidation to Sulfone Derivatives

The 1,1-dioxido (sulfone) group is introduced via oxidation of the sulfur atom in the benzisothiazole ring. Hydrogen peroxide (H₂O₂) in acetic acid or meta-chloroperbenzoic acid (mCPBA) in dichloromethane are common oxidizing agents. Reaction temperatures between 0–25°C prevent over-oxidation, and the sulfone product is isolated by solvent extraction and recrystallization.

Preparation of the Propanamide Side Chain

Synthesis of 3-Chloro-2-Methylaniline Intermediate

3-Chloro-2-methylaniline is synthesized via nitration and reduction of 2-methylchlorobenzene or through directed ortho-metalation strategies. Palladium-catalyzed coupling reactions or classical Sandmeyer reactions are employed to introduce the chloro and methyl groups regioselectively.

Amidation with Propanoyl Chloride

The aniline intermediate undergoes amidation with 3-bromopropanoyl chloride in the presence of a base such as triethylamine. Solvents like dichloromethane or tetrahydrofuran (THF) are used at 0–25°C to form N-(3-chloro-2-methylphenyl)-3-bromopropanamide. Excess acyl chloride ensures complete conversion, with yields typically exceeding 80%.

Coupling of Benzisothiazole Dioxido and Propanamide Moieties

Nucleophilic Substitution Reaction

The bromine atom in the propanamide side chain is replaced by the nitrogen of the benzisothiazole dioxido core. In dimethylformamide (DMF), the reaction proceeds at 60–80°C with potassium carbonate as a base. Catalytic potassium iodide accelerates the substitution, yielding the target compound after 12–24 hours.

Reaction Scheme:

Benzisothiazole dioxido+N-(3-chloro-2-methylphenyl)-3-bromopropanamideK₂CO₃, DMFTarget Compound\text{Benzisothiazole dioxido} + \text{N-(3-chloro-2-methylphenyl)-3-bromopropanamide} \xrightarrow{\text{K₂CO₃, DMF}} \text{Target Compound}

Alternative Coupling via Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) facilitates coupling between the benzisothiazole alcohol derivative and the propanamide. This method avoids harsh conditions but requires anhydrous solvents and precise stoichiometry.

Optimization of Reaction Conditions

Temperature and Solvent Effects

  • Chlorination: Elevated temperatures (80–130°C) in chlorobenzene maximize triphosgene reactivity.

  • Oxidation: Low temperatures (0–25°C) in acetic acid prevent side reactions.

  • Amidation: Room temperature in THF balances reaction rate and selectivity.

Catalysts and Additives

  • Tetramethylguanidine: Enhances chlorination efficiency by deprotonating intermediates.

  • Potassium Iodide: Facilitates bromide displacement in nucleophilic substitution.

Purification and Characterization

Vacuum Distillation

For intermediates like 3-chloro-1,2-benzisothiazole, vacuum distillation at 130°C and 10 mbar removes impurities, achieving >98% purity.

Recrystallization

The final compound is recrystallized from toluene or ethyl acetate/hexane mixtures, yielding colorless crystals with a melting point of 40–41°C.

Analytical Validation

  • HPLC: Confirms purity (>98%) with a C18 column and acetonitrile/water mobile phase.

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): δ 7.82–7.25 (m, aromatic H), 3.12 (s, CH₃), 2.98 (t, J=6.4 Hz, CH₂).

    • ¹³C NMR: 172.5 ppm (C=O), 135.2 ppm (C-Cl).

  • Mass Spectrometry: [M+H]⁺ at m/z 379.8.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Triphosgene Chlorination86.798.0High yield, scalableRequires toxic triphosgene
Mitsunobu Coupling7595Mild conditionsCostly reagents, stoichiometric PPh₃
Nucleophilic Substitution8297Simple setupLong reaction time

Industrial-Scale Production Considerations

Cost Efficiency

  • Triphosgene is cheaper and safer than phosgene, reducing production costs.

  • Recycling solvents like DMF via distillation lowers environmental impact .

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